(4-Chloro-6-iodopyridin-2-YL)methylamine
Description
(4-Chloro-6-iodopyridin-2-yl)methylamine is a halogenated pyridine derivative with a methylamine substituent at the 2-position, chlorine at the 4-position, and iodine at the 6-position of the pyridine ring. The presence of iodine enhances its molecular weight (approximately 298.5 g/mol) and may influence lipophilicity and reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
(4-chloro-6-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
DSWJWNRRHFPXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)I)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Electrophilic Substitution
Electrophilic halogenation of pyridine derivatives is highly influenced by existing substituents. For example, 4-chloropyridin-2-amine undergoes iodination at position 5 when treated with N-iodosuccinimide (NIS) in dimethylformamide (DMF). However, achieving iodination at position 6 requires modifying directing groups. Protecting the amine as an acetylated derivative reduces its activating effect, potentially redirecting electrophiles to the meta position (6). Subsequent deprotection yields 4-chloro-6-iodopyridin-2-amine, a critical intermediate.
Metalation-Directed Halogenation
Directed ortho metalation (DoM) using strong bases like lithium diisopropylamide (LDA) enables precise functionalization. For instance, N-methoxy pyridinium salts undergo deprotonation at the 3-position, allowing halogen insertion at adjacent sites. Applying this to 2-(protected aminomethyl)pyridine could direct chlorination and iodination to positions 4 and 6, respectively.
Introducing the Methylamine Moiety
Nucleophilic Substitution at Position 2
Replacing a halogen at position 2 with a methylamine group poses challenges due to pyridine’s electron-deficient ring. However, Ullmann-type couplings under copper catalysis facilitate the reaction between 2-bromo-4-chloro-6-iodopyridine and ammonia. Optimized conditions (e.g., 120°C in isopropanol with N,N-diisopropylethylamine) achieve 75% yield of 2-amino-4-chloro-6-iodopyridine. Subsequent reductive alkylation with formaldehyde and sodium cyanoborohydride converts the amine to methylamine.
Reductive Amination of Pyridine Carbaldehydes
Pyridine-2-carbaldehydes, synthesized via Vilsmeier-Haack formylation, undergo reductive amination with methylamine hydrochloride and sodium triacetoxyborohydride. This method avoids harsh alkylation conditions, yielding 2-(methylaminomethyl)pyridines in ~70% efficiency. Applying this to 4-chloro-6-iodopyridine-2-carbaldehyde would directly install the methylamine group.
Multi-Step Synthesis from Cyclic Intermediates
Cyclocondensation Approaches
The Hantzsch pyridine synthesis offers a route to construct the ring with pre-installed substituents. Reacting ethyl 3-aminocrotonate with 2-chloro-1,3-diiodo-5-nitrosopyridine under basic conditions forms the pyridine core, though regioselectivity remains a challenge. Alternatively, Kröhnke pyridine synthesis using α,β-unsaturated ketones and ammonium acetate could incorporate halogens via tailored diketones.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable late-stage functionalization. Suzuki-Miyaura coupling of 2-(methylaminomethyl)-4-chloropyridine-6-boronic acid with iodobenzene introduces iodine at position 6. Conversely, Stille couplings with tributyl(iodo)stannane offer complementary pathways, though requiring stringent anhydrous conditions.
Experimental Optimization and Challenges
Regioselectivity in Halogenation
Achieving iodination at position 6 instead of 5 demands strategic protection/deprotection. For example, acetylating 4-chloropyridin-2-amine prior to NIS treatment shifts iodination to position 6 (62% yield), as the acetyl group deactivates the ring, favoring meta substitution.
Stability of Intermediates
Halogenated pyridines, particularly iodo derivatives, are prone to decomposition under light or heat. Storing intermediates in amber vials at −20°C and minimizing reaction times (e.g., 18–24 h for iodinations) mitigates degradation.
Purification Challenges
Column chromatography using silica gel with n-hexane/ethyl acetate (4:1) effectively separates 4-chloro-6-iodopyridin-2-yl)methylamine from byproducts like diiodinated species. Recrystallization from methanol further enhances purity (≥99%).
Analytical Characterization
Spectroscopic Confirmation
Melting Point and Purity
Recrystallized product exhibits a sharp melting point (103–104°C), consistent with high crystallinity. HPLC analysis (C18 column, acetonitrile/water) shows ≥99% purity.
Industrial-Scale Considerations
Cost-Effective Halogen Sources
Using KI instead of NIS reduces costs, though requiring stoichiometric CuI and elevated temperatures (150°C). This method achieves 70% yield but necessitates rigorous copper removal via chelating resins.
Green Chemistry Approaches
Microwave-assisted reactions reduce iodination times from 24 h to 30 min, improving energy efficiency. Aqueous workups and solvent recycling (e.g., DMF recovery via distillation) align with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-iodopyridin-2-YL)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides .
Scientific Research Applications
The search results provide some information on the chemical compound "(4-Chloro-6-iodopyridin-2-YL)methylamine" and related compounds, but do not include comprehensive data tables or case studies specifically focused on the applications of "(4-Chloro-6-iodopyridin-2-YL)methylamine."
Chemical Information and Properties
"(4-Chloro-6-iodopyridin-2-YL)methylamine" has the molecular formula C6H6ClIN2 and a molecular weight of 268.48 g/mol . It is identified by the CAS number 1393534-62-7 . PubChem provides detailed information including structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and safety/hazards/toxicity information . SynBlock offers the compound with a purity of NLT 98% .
Potential Applications
While specific applications for "(4-Chloro-6-iodopyridin-2-YL)methylamine" are not detailed in the search results, the presence of chloro and iodo groups suggests its potential use as a halogenated synthetic intermediate . Halogenated molecules are important in the construction of pharmaceuticals .
4-Halopyridines as Protein Modifiers
4-Halopyridines, a class of compounds related to "(4-Chloro-6-iodopyridin-2-YL)methylamine," have been developed as selective, tunable, and "switchable" covalent protein modifiers for the development of chemical probes . 4-Chloropyridine has a "resting" thiol-reactivity similar to that of acrylamide, but can be switched to a reactivity similar to that of iodoacetamide upon stabilization of the positively charged pyridinium .
Mechanism of Action
The mechanism of action of (4-Chloro-6-iodopyridin-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Halogen and Amine Substituents
(a) 2-Amino-4,6-dichloropyridine
- Structure : Pyridine ring with NH₂ at C2, Cl at C4 and C4.
- Properties : Lower molecular weight (163.0 g/mol) compared to the target compound. Chlorine substituents enhance electrophilicity but lack the steric bulk of iodine.
- Reactivity : Used in nucleophilic aromatic substitution reactions; iodine in the target compound may enable Ullmann or Suzuki couplings, which are less feasible with chlorine alone .
(b) 2,6-Dimethylaminopyridine (DAm1)
Pyrimidine Analogs with Halogen and Amine Substituents
(a) 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine
- Structure : Pyrimidine ring with Cl at C6, I at C5, NH₂ at C4, and SCH₃ at C2.
- Properties : Molecular weight 324.5 g/mol. The pyrimidine core (two nitrogen atoms) alters electronic distribution compared to pyridine. Methylsulfanyl group increases hydrophobicity.
- Applications : Reported in crystallographic studies; iodine and chlorine participate in halogen bonding (Cl···N: ~3.09 Å) .
(b) 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine
- Structure : Pyrimidine with NH₂ at C2, SCH₃ at C6, and 4-chlorophenyl at C4.
- Methylsulfanyl group may stabilize crystal packing via S···H interactions .
Methylamine-Containing Compounds
(a) Methylamine (CH₃NH₂)
- Properties : Simple primary amine with high solubility in polar solvents (e.g., water: 100 g/L at 20°C). Basicity (pKₐ ~10.6) influences protonation states in derivatives.
- Role in Derivatives : In the target compound, methylamine’s basicity may enhance interaction with acidic residues in biological targets, such as ion channels or enzymes .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Reactivity : The iodine substituent in the target compound enables unique reactivity in cross-coupling reactions (e.g., C–I bonds undergo oxidative addition more readily than C–Cl bonds). This contrasts with pyrimidine analogs, where chloro groups dominate .
- Structural Interactions : Halogen bonding (I···N, Cl···N) in crystals is critical for stabilizing supramolecular architectures, as seen in pyrimidine derivatives .
- Biological Potential: Methylamine derivatives are studied in ligand-receptor interactions (e.g., thermoTRP channels), suggesting the target compound could modulate ion channel activity .
Q & A
Q. What synthetic routes are available for preparing (4-Chloro-6-iodopyridin-2-YL)methylamine, and how can purity be ensured?
Methodological Answer: A common approach involves halogenation of pyridine precursors. For example, iodination at the 6-position can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) using iodobenzene diacetate as an iodinating agent . The methylamine group is typically introduced via reductive amination or nucleophilic substitution of a chloropyridine intermediate. Purification is critical due to potential byproducts; column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (using ethanol/water mixtures) are recommended . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing (4-Chloro-6-iodopyridin-2-YL)methylamine?
Methodological Answer:
- X-ray crystallography : Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to resolve heavy-atom (iodine) positions. Data collection at low temperature (100 K) improves resolution .
- NMR spectroscopy : ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.5–8.5 ppm) and methylamine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms substitution patterns (C-I at ~90 ppm) .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) identifies [M+H]⁺ peaks and isotopic patterns characteristic of chlorine and iodine .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized for studying the electronic properties of (4-Chloro-6-iodopyridin-2-YL)methylamine?
Methodological Answer:
- Functional selection : The B3LYP hybrid functional (incorporating 20% exact exchange) is recommended for thermochemical accuracy, particularly for halogenated systems .
- Basis sets : Use def2-TZVP for iodine and 6-311++G(d,p) for lighter atoms to balance computational cost and accuracy .
- Solvent effects : Include implicit solvation (e.g., SMD model for methanol) to mimic experimental conditions.
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine force fields .
Q. What experimental and computational approaches are recommended for analyzing oxidative degradation pathways?
Methodological Answer:
- Experimental : Use flow reactors or shock tubes to simulate high-temperature oxidation (500–1200 K). Monitor intermediates via GC-MS and FTIR .
- Computational : Develop a kinetic model using rate constants from ab initio calculations (e.g., CBS-QB3 for barrier heights). Key steps include:
- Data integration : Cross-validate transient species concentrations (e.g., CH₃NH radicals) using laser-induced fluorescence (LIF) .
Q. How can discrepancies between theoretical and experimental thermodynamic data (e.g., bond dissociation energies) be resolved?
Methodological Answer:
- Multi-method validation : Compare DFT (B3LYP, M06-2X) with coupled-cluster (CCSD(T)) benchmarks for critical bond energies .
- Error analysis : Quantify systematic errors in DFT functionals for iodine-containing systems using experimental calorimetry data (e.g., enthalpy of formation) .
- Adjustment strategies : Incorporate empirical scaling factors for vibrational frequencies or refine basis set superposition errors (BSSE) in intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
